Product packaging for 5,6-Dehydro-N-methyl Desloratadine(Cat. No.:CAS No. 117811-18-4)

5,6-Dehydro-N-methyl Desloratadine

Cat. No.: B030773
CAS No.: 117811-18-4
M. Wt: 322.8 g/mol
InChI Key: UQPDCFDFUFTVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dehydro-N-methyl Desloratadine is a chemically modified analog of desloratadine, strategically designed for advanced pharmacological and metabolic research. As a potential metabolite or synthetic derivative, its primary research value lies in elucidating the structure-activity relationships (SAR) of histamine H1-receptor antagonists. Scientists utilize this compound to probe the metabolic pathways of second-generation antihistamines, specifically investigating the role of enzymatic dehydrogenation and N-methylation on receptor binding affinity, selectivity, and overall pharmacokinetic profile. Its mechanism of action is presumed to involve competitive antagonism at the histamine H1-receptor, making it a critical tool for studying receptor-ligand interactions and for the development of novel therapeutics with improved efficacy and reduced side effects. This compound is indispensable for in vitro biochemical assays, metabolic stability studies using liver microsomes, and as an analytical reference standard in LC-MS/MS methodologies to identify and quantify metabolic products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClN2 B030773 5,6-Dehydro-N-methyl Desloratadine CAS No. 117811-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPDCFDFUFTVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628888
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-18-4
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5,6 Dehydro N Methyl Desloratadine

Direct Chemical Synthesis Approaches for 5,6-Dehydro-N-methyl Desloratadine (B1670295)

The direct synthesis of 5,6-Dehydro-N-methyl Desloratadine can be achieved through specific chemical reactions involving tailored precursors and conditions.

Exploration of Reaction Conditions and Precursors

A documented method for the synthesis of this compound involves the reaction of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo- scirp.orgresearchgate.netcyclohepta[1,2-b]pyridine with zinc dust in acetic acid. The reaction is initiated by heating the mixture, followed by the addition of more zinc dust to drive the reaction to completion. The final product is obtained after basification with aqueous sodium hydroxide (B78521) and extraction with an organic solvent.

Table 1: Reaction Conditions and Precursors for Direct Synthesis

Reactant/ReagentRoleQuantity/ConcentrationReaction Conditions
8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo- scirp.orgresearchgate.netcyclohepta[1,2-b]pyridinePrecursor0.434 mmoleHeated at 60°-70° C
Zinc dustReducing Agent8.05 mmole (initial), 8.37 mmole (additional)-
Acetic acidSolvent0.4 mL-
10% Aqueous NaOHBase-Used for workup
Dichloromethane (CH2Cl2)Extraction Solvent-Used for workup

Data sourced from a documented laboratory procedure.

Optimization of Synthetic Yields and Purity

Following the reaction, purification is crucial to obtain this compound with high purity. Flash chromatography is a key step in this process. By using a solvent system of methanol (B129727)/ammonia in chloroform, the desired compound can be separated from unreacted starting materials and byproducts. This purification method has been shown to yield the final product as a glass with a yield of 53%.

Formation Mechanisms as a Byproduct or Intermediate during Desloratadine/Loratadine (B1675096) Synthesis

This compound can be formed as an impurity during the synthesis of the antihistamines Desloratadine and its precursor, Loratadine. chemicalbook.com

Investigation of Reaction Pathways Leading to Impurity Formation

The synthesis of Desloratadine often involves the hydrolysis of Loratadine under basic conditions. chemicalbook.comgoogle.com This process typically utilizes sodium hydroxide in a solvent mixture such as ethanol (B145695) and water. chemicalbook.com While the primary reaction is the cleavage of the ethyl carbamate (B1207046) group from Loratadine to yield Desloratadine, side reactions can occur. The formation of this compound as a byproduct suggests that under certain conditions, dehydrogenation of the cyclohepta[1,2-b]pyridine ring system can occur. The exact mechanisms for this impurity formation are complex and can be influenced by factors such as temperature, reaction time, and the presence of catalytic impurities.

Another potential pathway for the formation of related impurities involves the starting materials and intermediates used in Loratadine synthesis. The synthesis of Loratadine itself begins with 8-chloro-5,6-dihydro-11H-benzo scirp.orgresearchgate.netcyclohepta[1,2-b]pyridin-11-one, which undergoes a Grignard reaction and subsequent dehydration. chemicalbook.com Incomplete reactions or side reactions at any of these stages could potentially lead to the formation of unsaturated analogs that could be carried through to the final Desloratadine product.

Strategies for Mitigation and Control of Byproduct Generation

To minimize the formation of this compound and other impurities, careful control of reaction conditions is essential. One approach is to optimize the hydrolysis of Loratadine to Desloratadine. This includes using specific solvent systems, such as toluene (B28343) and polyethylene (B3416737) glycol, and controlling the reaction temperature. google.com

Purification of the final Desloratadine product is also a critical step in removing any formed impurities. Recrystallization from a mixture of toluene and methylisobutyl ketone followed by the addition of isopropyl ether has been shown to be an effective method for obtaining Desloratadine with high purity. google.com

In Vitro Metabolic Investigations and Biotransformation Pathways

Role of UDP-Glucuronosyltransferases (UGT) in In Vitro Metabolism.

UGT Isoform Involvement in Glucuronidation

There is no available data in the scientific literature detailing which UDP-glucuronosyltransferase (UGT) isoforms are involved in the glucuronidation of 5,6-Dehydro-N-methyl Desloratadine (B1670295).

Inhibition Potential of UGT Enzymes in In Vitro Systems

No studies have been published that investigate the inhibitory potential of 5,6-Dehydro-N-methyl Desloratadine on any UGT enzymes in in vitro systems.

In Vitro Stability in Biological Matrices

There is a lack of publicly available research on the in vitro stability of this compound in various biological matrices such as plasma, microsomes, or hepatocytes.

Structure Activity Relationship Sar and Computational Chemistry Studies

Theoretical Structure-Activity Relationship Analysis of 5,6-Dehydro-N-methyl Desloratadine (B1670295) Analogues

The structural nuances of 5,6-Dehydro-N-methyl Desloratadine and its analogues are pivotal in determining their interaction with biological targets. Theoretical SAR analysis aims to decipher these relationships to predict the efficacy of novel derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a key biological target is the histamine (B1213489) H1 receptor, given the activity of its parent compound, Desloratadine. nih.gov Docking studies of Desloratadine analogues have revealed critical interactions within the receptor's binding pocket. nih.gov It is hypothesized that the tricyclic core of this compound would similarly occupy the hydrophobic pocket of the H1 receptor, while the N-methylpiperidine moiety would engage in crucial electrostatic or hydrogen-bonding interactions.

Recent studies on Desloratadine derivatives have also explored other potential targets, such as the aromatase enzyme, which is relevant in cancer research. echemi.com Molecular docking of these derivatives has identified key amino acid residues like TRP224, LEU477, and MET374 as being important for binding. echemi.com A theoretical docking study of this compound into the active site of such receptors would provide valuable insights into its potential multi-target profile. The binding affinity and interaction patterns can be quantified and visualized, offering a rationale for its observed or predicted biological activity.

Parameter Description Typical Findings for Desloratadine Analogues
Binding EnergyThe predicted free energy of binding between the ligand and the receptor.Favorable negative values indicating stable binding.
Key Interacting ResiduesAmino acids in the receptor's active site that form significant interactions with the ligand.Interactions with specific aromatic and charged residues.
Interaction TypesThe nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).A combination of hydrophobic and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For the chemical space encompassing this compound, a QSAR model could be developed using a dataset of related compounds with known antihistaminic or other activities. nih.gov

The process involves calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then employed to build a model that can predict the activity of new compounds based on their descriptor values. For instance, a 3D-QSAR approach like Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. nih.gov This method generates contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. nih.gov

QSAR Parameter Description Significance
q² (Cross-validated r²)A measure of the predictive ability of the model within the training set.A higher q² value indicates a more robust and predictive model.
r² (Non-cross-validated r²)A measure of the correlation between the predicted and observed activities.A value closer to 1 indicates a strong correlation.
Molecular DescriptorsNumerical representations of the chemical and physical properties of the molecules.Identify the key structural features driving the biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. DFT calculations on Desloratadine and its derivatives have been performed to elucidate their structural and electronic properties. nih.gov For this compound, DFT could be employed to optimize its three-dimensional geometry and calculate various molecular properties such as total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding its stability, polarity, and how it might interact with other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of this compound, the MEP map would highlight the nitrogen atoms of the pyridine (B92270) and piperidine (B6355638) rings as potential sites for electrophilic attack or hydrogen bonding.

Quantum Chemical Parameter Description Predicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the propensity to donate electrons in a reaction.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons in a reaction.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity.
Molecular Electrostatic PotentialThe spatial distribution of electronic charge.Identifies nucleophilic and electrophilic sites for interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. MD simulations have been used to study the conformational dynamics of Loratadine (B1675096) and Desloratadine. An MD simulation of this compound in a solvent like water would reveal its stable conformations and how it interacts with surrounding water molecules. This information is critical for understanding its solubility and how its shape might adapt upon binding to a receptor. The introduction of the dehydro bond may impart a degree of rigidity to the tricyclic core compared to Desloratadine, which could influence its binding affinity and selectivity.

Comparative Computational Analysis with Desloratadine and its Derivatives

Computational and structure-activity relationship (SAR) studies are pivotal in understanding the molecular interactions that govern the efficacy and selectivity of drug compounds. For the family of antihistamines to which Desloratadine belongs, extensive research has been conducted to elucidate the structural features that enhance binding affinity to the histamine H1 receptor. However, specific comparative computational analysis detailing the binding characteristics and electronic properties of This compound in direct comparison to Desloratadine and its other derivatives is not available in publicly accessible scientific literature.

While computational studies have been performed on various other Desloratadine derivatives, the absence of published research focusing on this compound prevents a detailed, evidence-based comparative analysis as requested. Such an analysis would typically involve molecular docking simulations to predict the binding pose and affinity for the H1 receptor, quantum chemical calculations to understand the electronic structure, and molecular dynamics simulations to assess the stability of the ligand-receptor complex.

Without specific research data, any presentation of comparative findings, including data tables on binding energies or key interactions for this compound, would be speculative. Authoritative scientific discourse requires a foundation of peer-reviewed research, which is currently unavailable for this specific compound.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone of separating complex mixtures in pharmaceutical analysis. For 5,6-Dehydro-N-methyl Desloratadine (B1670295) and its parent compounds, various chromatographic techniques have been optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Desloratadine and its impurities. nih.govasianpubs.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, utilizing C18 columns to separate compounds based on their hydrophobicity. asianpubs.orgresearchgate.netijcrr.com

Several studies have focused on developing stability-indicating HPLC methods that can separate Desloratadine from its degradation products, including potential unsaturated impurities like 5,6-Dehydro-N-methyl Desloratadine. ijcrr.comresearchgate.net These methods often employ a gradient elution, where the mobile phase composition is varied over time to achieve optimal separation. For instance, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) is commonly used. asianpubs.orggoogle.comjchr.org The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. researchgate.net

The detection wavelength for HPLC analysis is typically set at the maximum absorbance of the compounds, which for Desloratadine and its related substances is often around 242 nm or 247 nm. nih.govresearchgate.netijcrr.comrjptonline.org Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. researchgate.netijcrr.comnih.gov

Interactive Table: Representative HPLC Methods for Desloratadine and Related Compounds

ParameterMethod 1 asianpubs.orgMethod 2 researchgate.netMethod 3 jchr.org
Column RP-C18 (250 mm x 4.6 mm, 5 µm)Phenomenex C18 (250mm X 4.6mm, 5µm)Agilent C18 (250 mm x 4.6 mm, 5µm)
Mobile Phase Acetonitrile, 0.05 M phosphate buffer, methanol (B129727) (48:45:7 v/v/v)Methanol: Water (70:30, v/v)Methanol and o-phosphoric acid (0.1% in water) (75:25% v/v)
Flow Rate 0.8 mL/min1.0 ml/min0.7 ml/min
Detection 247 nm242 nm260 nm
Retention Time (Desloratadine) Not Specified5.79 minNot Specified

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (typically sub-2 µm). nih.govscilit.com A stability-indicating UPLC method has been developed for the determination of Desloratadine and its impurities, demonstrating the capability to separate the main compound from its five known impurities and degradation products within a short run time of 8 minutes. nih.gov

These UPLC methods often employ gradient elution with columns like the Acquity BEH C18. nih.gov The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput screening and quality control in pharmaceutical manufacturing. waters.com The principles of method development and validation for UPLC are similar to those for HPLC, ensuring the reliability of the analytical data. nih.gov

Gas Chromatography (GC) for Specific Research Scenarios

While liquid chromatography is more common for non-volatile compounds like Desloratadine and its derivatives, Gas Chromatography (GC) can be employed in specific research scenarios, particularly when coupled with a mass spectrometer (GC-MS). scispace.com For instance, GC-MS has been used to analyze the degradation products of Desloratadine under various stress conditions. ijcrr.comscispace.com This technique is highly sensitive and provides structural information about the separated compounds, making it suitable for identifying unknown impurities or degradation products. nih.gov

In some cases, derivatization may be necessary to increase the volatility of the analytes for GC analysis. nih.gov A sensitive GC method with a nitrogen-phosphorus detector has been developed for the determination of loratadine (B1675096) and its active metabolite, descarboethoxyloratadine (desloratadine), in human plasma. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Desloratadine and its related compounds. capes.gov.brnih.govresearchgate.net It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. nih.govmassbank.eu

LC-MS/MS methods, which involve tandem mass spectrometry, offer high selectivity and sensitivity for quantifying trace levels of impurities. preprints.org In these methods, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring or MRM), which minimizes matrix interference and enhances the reliability of quantification. nih.govpreprints.org For example, a sensitive LC-MS/MS method has been developed for the quantification of N-nitroso-desloratadine, another critical impurity. preprints.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. nih.gov This is invaluable for confirming the identity of known impurities and for identifying unknown structures. The chemical formula for this compound is C₂₀H₁₉ClN₂. synzeal.com

Interactive Table: Mass Spectrometric Data for Desloratadine and Related Compounds

CompoundIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
DesloratadinePositive ESI311.2259.2 nih.gov
Desloratadine-d5 (IS)Positive ESI316.2264.3 nih.gov
N-Nitroso-desloratadinePositive Ion Mode340.1310.1 ([M+H-NO]+) preprints.org
3-OH DesloratadinePositive Ion Mode326.97274.97 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules. chemicalbook.com ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible spectroscopy is a fundamental and accessible technique for the preliminary detection and purity assessment of this compound. The presence of a chromophoric system within the molecule allows for the absorption of ultraviolet radiation, which can be harnessed for both qualitative and quantitative purposes.

The maximum absorbance wavelength (λmax) for a compound is a characteristic feature that can be used for its identification. For Desloratadine, a structurally similar compound, the λmax is typically observed around 242 nm. rjptonline.orgresearchgate.net It is anticipated that this compound would exhibit a similar λmax, though empirical determination is essential. A standard solution of the compound is scanned across a UV-Visible spectrum (typically 200-400 nm) to identify the wavelength of maximum absorption.

Purity assessment can be performed by comparing the UV spectrum of a test sample to that of a highly purified reference standard. The presence of impurities may be indicated by alterations in the spectral shape, the appearance of additional peaks, or a shift in the λmax. While not a definitive test for purity on its own, UV-Visible spectroscopy serves as a rapid screening tool.

Table 1: Illustrative UV-Visible Spectroscopy Parameters for this compound

ParameterValue
Wavelength of Maximum Absorbance (λmax)~242 nm (Anticipated)
SolventMethanol or 0.1 N HCl
Linear Concentration Range5-30 µg/mL (Typical)

Method Validation Parameters for Robust Research Assays

The validation of an analytical method ensures that it is suitable for its intended purpose. For research applications involving this compound, a comprehensive validation process is critical to ensure the integrity of the generated data. The following subsections detail the key validation parameters.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances.

In a research context, this is often demonstrated by analyzing blank samples (matrices without the analyte) and samples spiked with this compound and potential interferents. The absence of any interfering peaks at the retention time of the analyte in the blank chromatogram and the ability to resolve the analyte peak from other components confirms the method's specificity and selectivity. nih.gov For instance, in a high-performance liquid chromatography (HPLC) method, the peak purity of the analyte can be assessed using a photodiode array (PDA) detector. A high degree of peak purity (e.g., ≥ 0.999) indicates that the peak is attributable to a single compound. researchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1 (e.g., >0.999). preprints.org For related compounds like Desloratadine, linearity has been established over ranges such as 8-24 µg/mL and 20-100 µg/mL. rjptonline.orgasianpubs.org

Table 2: Example of a Linearity Study for this compound

Concentration (µg/mL)Analytical Response (e.g., Peak Area)
5125,000
10252,000
15378,000
20501,000
25627,000
30753,000
Correlation Coefficient (r²) 0.9998

Precision and Accuracy Evaluations in Research Matrices

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For research assays, repeatability and intermediate precision are commonly assessed. The acceptance criterion for precision is typically an RSD of less than 2%. researchgate.net

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. The mean recovery should be within an acceptable range, often 98-102%. nih.gov

Table 3: Illustrative Precision and Accuracy Data for a this compound Assay

ParameterConcentration (µg/mL)ResultAcceptance Criteria
Repeatability (Intra-day Precision) 15RSD = 0.8%RSD ≤ 2%
Intermediate Precision (Inter-day) 15RSD = 1.2%RSD ≤ 2%
Accuracy (Recovery) 1099.5%98-102%
20101.2%98-102%
3099.8%98-102%

Robustness and Ruggedness Studies for Method Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. vub.be

To assess robustness, small changes are intentionally made to the method parameters, such as the pH of the mobile phase, column temperature, or flow rate in an HPLC method. The effect of these changes on the analytical results is then evaluated. For example, a change in flow rate by ±0.2 mL/min or a change in mobile phase composition by ±2% should not significantly alter the results. rjptonline.org The RSD of the results under these varied conditions should remain within acceptable limits, typically less than 2%. researchgate.net

Table 4: Example of a Robustness Study for an HPLC Method for this compound

Parameter VariedModification% RSD of Results
Flow Rate -0.2 mL/min1.1%
+0.2 mL/min0.9%
Mobile Phase pH -0.2 units1.3%
+0.2 units1.0%
Column Temperature -2 °C0.8%
+2 °C0.7%

Chemical Stability and Degradation Studies of 5,6 Dehydro N Methyl Desloratadine

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. These studies are crucial for developing stability-indicating analytical methods and understanding the degradation profile of a substance. However, specific forced degradation studies for 5,6-Dehydro-N-methyl Desloratadine (B1670295) have not been reported in the available scientific literature. For context, studies on the parent compound, Desloratadine, have shown it to be susceptible to degradation under various stress conditions, leading to the formation of impurities such as dehydrodesloratadine and N-formyldesloratadine. google.com

Acidic and Basic Hydrolysis

Hydrolysis is a common degradation pathway for pharmaceuticals. It involves the cleavage of chemical bonds by the addition of water and can be catalyzed by the presence of acids or bases. There are no specific studies detailing the acidic and basic hydrolysis of 5,6-Dehydro-N-methyl Desloratadine. In contrast, Desloratadine has been shown to be relatively stable under acidic conditions but can degrade in the presence of a base. nih.govscholarsresearchlibrary.com

Table 1: Acidic and Basic Hydrolysis of this compound

Stress Condition Duration Observations
Acidic Hydrolysis No data available No data available

Oxidative Degradation

Oxidative degradation involves the reaction of a substance with an oxidizing agent, which can lead to the formation of various degradation products. No specific studies on the oxidative degradation of this compound have been found. For the parent compound, Desloratadine, oxidative conditions have been shown to cause significant degradation. nih.govscholarsresearchlibrary.com

Table 2: Oxidative Degradation of this compound

Stress Condition Duration Observations

Photolytic Degradation

Photolytic degradation is the degradation of a molecule caused by exposure to light. The stability of a compound to light is a critical parameter, especially for drug products that may be exposed to light during storage and handling. There is no specific information available regarding the photolytic degradation of this compound. Studies on Desloratadine have indicated that it is susceptible to photolytic degradation, leading to the formation of various degradation products. scholarsresearchlibrary.com

Table 3: Photolytic Degradation of this compound

Stress Condition Duration Observations

Thermal Stability Analysis

Thermal stability analysis is performed to evaluate the effect of temperature on a compound. High temperatures can accelerate degradation processes. Specific thermal stability data for this compound is not available in the literature. The parent compound, Desloratadine, has been reported to be unstable in the presence of dry heat. nih.gov

Table 4: Thermal Stability of this compound

Stress Condition Duration Observations

Identification and Characterization of Chemical Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of a pharmaceutical product. As no forced degradation studies have been published for this compound, there is no information available on its potential degradation products. For Desloratadine, known degradation products include deschlorodesloratadine, dehydrodesloratadine, and N-formyldesloratadine. google.com

Elucidation of Chemical Degradation Pathways and Kinetics

Understanding the degradation pathways and the kinetics of degradation is fundamental for predicting the shelf-life of a compound and for developing stable formulations. Due to the absence of studies on the forced degradation and identification of degradation products for this compound, its chemical degradation pathways and kinetics have not been elucidated. Kinetic studies on Desloratadine have been performed to understand the rate of its degradation under various conditions. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.